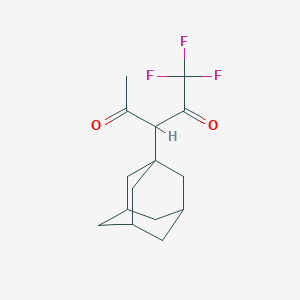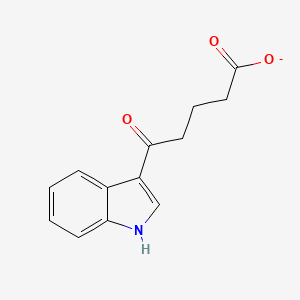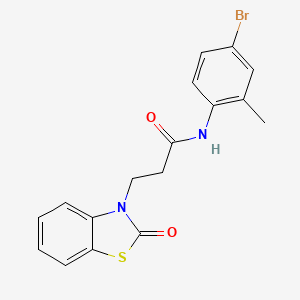
3-Adamantan-1-yl-1,1,1-trifluoropentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(ADAMANTAN-1-YL)-1,1,1-TRIFLUOROPENTANE-2,4-DIONE is a synthetic organic compound characterized by the presence of an adamantane moiety and trifluoromethyl groups The adamantane structure is known for its rigidity and stability, while the trifluoromethyl groups contribute to the compound’s unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ADAMANTAN-1-YL)-1,1,1-TRIFLUOROPENTANE-2,4-DIONE typically involves multiple steps. One common method includes the following steps:
Formation of Adamantane Derivative: The synthesis begins with the preparation of an adamantane derivative, such as adamantan-1-amine.
Introduction of Trifluoromethyl Groups: The adamantane derivative is then reacted with a trifluoromethylating agent, such as trifluoromethyl iodide, under specific conditions to introduce the trifluoromethyl groups.
Formation of the Dione Structure: The final step involves the formation of the dione structure through a series of reactions, including oxidation and cyclization.
Industrial Production Methods
Industrial production of 3-(ADAMANTAN-1-YL)-1,1,1-TRIFLUOROPENTANE-2,4-DIONE may involve optimized synthetic routes to ensure high yield and purity. These methods often utilize advanced techniques such as microwave-assisted synthesis and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(ADAMANTAN-1-YL)-1,1,1-TRIFLUOROPENTANE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione structure to corresponding alcohols.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, oxides, and substituted analogs.
Scientific Research Applications
3-(ADAMANTAN-1-YL)-1,1,1-TRIFLUOROPENTANE-2,4-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structural features and stability.
Materials Science: Its rigid structure makes it suitable for use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It is explored for use in the production of high-performance lubricants and coatings.
Mechanism of Action
The mechanism of action of 3-(ADAMANTAN-1-YL)-1,1,1-TRIFLUOROPENTANE-2,4-DIONE involves its interaction with specific molecular targets. The adamantane moiety provides a rigid scaffold that can interact with various biological molecules, while the trifluoromethyl groups enhance its binding affinity and stability. The compound may inhibit specific enzymes or disrupt protein-protein interactions, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(ADAMANTAN-1-YL)-1H-1,2,3-TRIAZOLES: These compounds share the adamantane moiety but differ in their functional groups and applications.
ADAMANTANE-DERIVED SCHIFF BASES: These compounds also contain the adamantane structure and are used in various therapeutic applications.
Uniqueness
3-(ADAMANTAN-1-YL)-1,1,1-TRIFLUOROPENTANE-2,4-DIONE is unique due to the presence of trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H19F3O2 |
|---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
3-(1-adamantyl)-1,1,1-trifluoropentane-2,4-dione |
InChI |
InChI=1S/C15H19F3O2/c1-8(19)12(13(20)15(16,17)18)14-5-9-2-10(6-14)4-11(3-9)7-14/h9-12H,2-7H2,1H3 |
InChI Key |
DWKQHHQWLLPUBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C(F)(F)F)C12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-ethylphenyl)-6-oxo-8-(thiophen-2-yl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11431686.png)
![2-Methoxy-4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl acetate](/img/structure/B11431694.png)
![N-(2-fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11431697.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,5-dimethylphenoxy)-N-(propan-2-yl)acetamide](/img/structure/B11431703.png)
![3-(3-chloro-4-methylphenyl)-8-[4-(methylsulfanyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11431710.png)
![2-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11431713.png)
![8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B11431717.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B11431721.png)
![2-(4-methoxyphenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11431726.png)
![(2E)-6-(4-methylbenzyl)-2-(3-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11431740.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(dimethylamino)phenyl]-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11431742.png)

